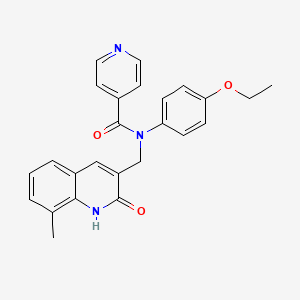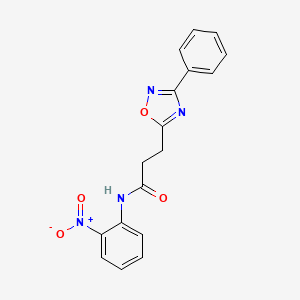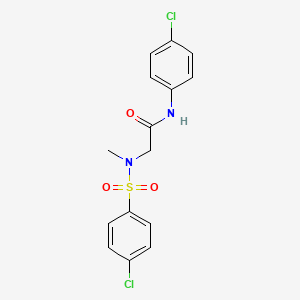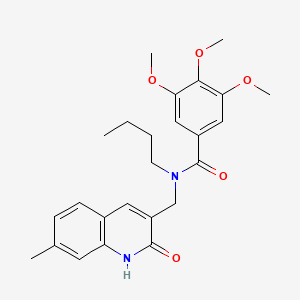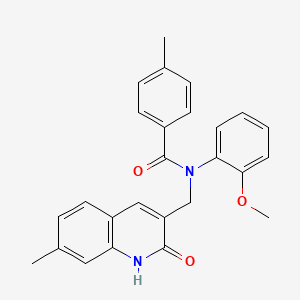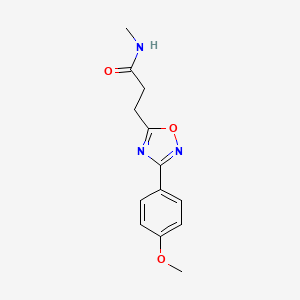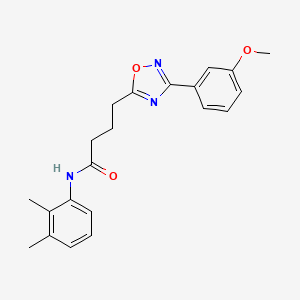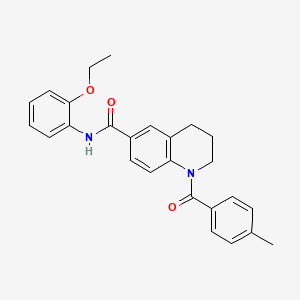
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MQCA belongs to the class of tetrahydroquinolines, which are known to possess various biological activities such as anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in LPS-stimulated macrophages, indicating its antioxidant properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively simple synthesis method. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
Future Directions
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. The development of novel formulations and delivery systems for 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could also enhance its therapeutic potential. Additionally, the evaluation of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in animal models of inflammatory diseases and cancer could provide valuable insights into its efficacy and safety.
Synthesis Methods
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. The reaction yields 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a white solid with a melting point of 135-137°C. The purity of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-24-9-5-4-8-22(24)27-25(29)21-14-15-23-20(17-21)7-6-16-28(23)26(30)19-12-10-18(2)11-13-19/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXJJUKPGOELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

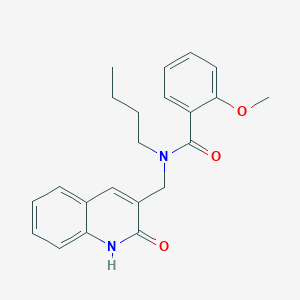

![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)



